molecular formula C17H13ClN4OS B286893 3-[3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether

3-[3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether

Cat. No. B286893
M. Wt: 356.8 g/mol
InChI Key: ZGYNCEQDGFNEHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether, also known as CTM, is a chemical compound that has been the subject of extensive scientific research in recent years. This compound is of particular interest due to its potential applications in the field of medicine. In

Mechanism of Action

The mechanism of action of 3-[3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether is not fully understood. However, it is believed to work by inhibiting the production of inflammatory cytokines and reducing oxidative stress in the body. Additionally, 3-[3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and cognitive function.
Biochemical and Physiological Effects
3-[3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, which can lead to a decrease in the risk of chronic diseases such as cancer and Alzheimer's disease. Additionally, 3-[3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether has been shown to improve memory and cognitive function in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether in lab experiments is that it has been shown to have a low toxicity profile. This makes it a safer option for use in animal studies compared to other compounds that may have higher toxicity. However, one limitation of using 3-[3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of studies.

Future Directions

There are a number of future directions for research on 3-[3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether. One area of interest is its potential use in the treatment of Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 3-[3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether and to identify its potential applications in other areas of medicine. Finally, more research is needed to determine the optimal dosage and administration of 3-[3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether for therapeutic use.
Conclusion
In conclusion, 3-[3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether is a chemical compound that has been the subject of extensive scientific research due to its potential applications in the field of medicine. Its anti-inflammatory, anti-oxidant, and anti-tumor properties, as well as its neuroprotective effects, make it a promising candidate for the treatment of a variety of diseases. However, further research is needed to fully understand its mechanism of action and to identify its potential applications in other areas of medicine.

Synthesis Methods

The synthesis of 3-[3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether involves a multi-step process that starts with the reaction of 4-chlorobenzylamine with thiosemicarbazide to form 3-(4-chlorobenzyl)thiosemicarbazide. This compound is then reacted with 2-bromoacetophenone to form 3-(4-chlorobenzyl)-6-bromo-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole. Finally, the bromide is substituted with a methoxy group using sodium methoxide to form 3-[3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether.

Scientific Research Applications

3-[3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether has been the subject of extensive scientific research due to its potential applications in the field of medicine. It has been shown to have anti-inflammatory, anti-oxidant, and anti-tumor properties. Additionally, 3-[3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether has been found to have neuroprotective effects and has been studied for its potential use in the treatment of Alzheimer's disease.

properties

Molecular Formula

C17H13ClN4OS

Molecular Weight

356.8 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-6-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H13ClN4OS/c1-23-14-4-2-3-12(10-14)16-21-22-15(19-20-17(22)24-16)9-11-5-7-13(18)8-6-11/h2-8,10H,9H2,1H3

InChI Key

ZGYNCEQDGFNEHW-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)Cl

Canonical SMILES

COC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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